REACTION_SMILES
|
[CH2:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[Br:7].[CH3:22][CH2:23][OH:24].[Cl:11][c:12]1[cH:13][c:14]([C:15](=[O:16])[OH:17])[cH:18][cH:19][c:20]1[OH:21].[ClH:10].[K+:9].[OH-:8]>>[CH2:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[O:21][c:20]1[c:12]([Cl:11])[cH:13][c:14]([C:15](=[O:16])[OH:17])[cH:18][cH:19]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1ccc(O)c(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCOc1ccc(C(=O)O)cc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |